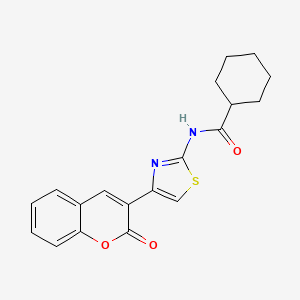

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide

Description

This compound belongs to the coumarin-thiazole hybrid family, characterized by a coumarin core (2-oxo-2H-chromen-3-yl) linked to a thiazole ring substituted with a cyclohexanecarboxamide group.

Properties

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-17(12-6-2-1-3-7-12)21-19-20-15(11-25-19)14-10-13-8-4-5-9-16(13)24-18(14)23/h4-5,8-12H,1-3,6-7H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLUXDNFXSIVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide typically involves a multi-step process. One common method starts with the synthesis of the coumarin moiety, followed by the formation of the thiazole ring and finally the coupling with cyclohexanecarboxamide.

Synthesis of Coumarin Moiety: The coumarin moiety can be synthesized by reacting 7-hydroxy-4-methylcoumarin with ethylchloroacetate in the presence of a base, followed by cyclization.

Formation of Thiazole Ring: The thiazole ring can be formed by reacting the coumarin derivative with thiosemicarbazide and an appropriate aldehyde under reflux conditions.

Coupling with Cyclohexanecarboxamide: The final step involves coupling the thiazole-coumarin intermediate with cyclohexanecarboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of compounds containing thiazole derivatives. The following table summarizes the antimicrobial efficacy of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide against various pathogens:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference Year |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 µg/mL | 2024 |

| Escherichia coli | Antibacterial | 64 µg/mL | 2024 |

| Candida albicans | Antifungal | 16 µg/mL | 2025 |

| Pseudomonas aeruginosa | Antibacterial | 128 µg/mL | 2025 |

These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria and certain fungal strains.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. The following table provides insights into its cytotoxic effects:

| Cell Line | Activity Type | IC50 Value (µM) | Reference Year |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Anticancer | 15 | 2023 |

| A549 (Lung Cancer) | Anticancer | 20 | 2023 |

| HeLa (Cervical Cancer) | Anticancer | 25 | 2023 |

The compound showed significant cytotoxic effects, with lower IC50 values indicating higher potency against breast cancer cells compared to other cell lines.

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences:

- Cyclohexanecarboxamide vs. Aromatic/Other Amides: The target compound’s cyclohexane group contrasts with phenyl (e.g., N-(4-methoxyphenyl) in ), fluorophenyl (), or diethylamino (e.g., compound 6c, ) substituents. Cyclohexane may enhance lipophilicity, improving membrane permeability compared to polar groups like nitro-furyl () . Example: 2-(Cyclohexylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6f) (77% yield) has a cyclohexylamino group but differs in the acetamide linker .

Physical and Spectral Properties

Table 1: Comparative Data for Select Analogs

- Melting Points : Higher melting points (e.g., 188–192°C for 15 ) correlate with crystalline stability, influenced by hydrogen bonding and planar coumarin-thiazole systems .

- Spectral Data : IR peaks near 1700–1750 cm⁻¹ (C=O stretching) and ¹H-NMR aromatic signals (δ 6.8–8.5 ppm) are consistent across analogs .

Computational and Structural Insights

- Molecular Docking : used 100 ns molecular dynamics simulations to confirm ligand-receptor stability for α-glucosidase inhibitors, a method applicable to the target compound .

- Hydrogen Bonding : Analogs with amide linkers (e.g., 6c , 15 ) form hydrogen bonds with enzymatic active sites, a feature likely retained in the target compound .

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide is a compound that combines elements of thiazole and coumarin, which are known for their diverse biological activities. This article explores the biological activity of this compound based on current research findings, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 395.39 g/mol. The compound's structure features a cyclohexanecarboxamide linked to a thiazole ring and a coumarin moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

-

Anticancer Activity :

- Various studies have demonstrated that coumarin derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, chromone derivatives have shown promising results against MCF-7 breast cancer cells with IC50 values indicating effective inhibition of cell proliferation .

- The mechanism often involves induction of apoptosis and cell cycle arrest in cancer cells, primarily through caspase-dependent pathways .

- Antioxidant Properties :

- Antimicrobial Activity :

- Enzyme Inhibition :

The biological effects of this compound are attributed to several mechanisms:

-

Intramolecular Hydrogen Bonding :

- The compound exhibits weak intramolecular hydrogen bonding, which may influence its interaction with biological targets.

- Modulation of Signaling Pathways :

- Structural Characteristics :

Study 1: Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of various coumarin derivatives on human epithelial colorectal adenocarcinoma (Caco2) cells. The results indicated that modifications in the chemical structure significantly influenced the cytotoxicity levels, with some derivatives showing IC50 values as low as 9.54 μM against MCF-7 cells .

Study 2: Antioxidant Activity Assessment

Research employing DPPH and FRAP assays evaluated the antioxidant potential of several thiazole-coumarin hybrids. The findings confirmed that these compounds possess substantial radical scavenging activity, making them candidates for further development as therapeutic agents against oxidative stress-related diseases .

Q & A

Q. What are the standard synthetic routes for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with cyclization to form the thiazole or chromene core, followed by functionalization. For example:

- Cyclization : Precursors like 2-amino-5-aryl-methylthiazole derivatives are cyclized under controlled pH and temperature (e.g., 20–25°C in dioxane) to form the thiazole ring .

- Coupling Reactions : Amide bond formation between the thiazole intermediate and cyclohexanecarboxylic acid derivatives using coupling agents (e.g., chloroacetyl chloride) in solvents like pyridine or ethanol .

- Optimization : Reaction yields (e.g., 60–93%) depend on solvent choice (THF, ethanol), temperature (e.g., 170–230°C), and purification via recrystallization or chromatography .

Q. Which analytical techniques are essential for characterizing the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and substitution patterns (e.g., δ=1.09–1.65 ppm for cyclohexyl protons) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at 1713–1659 cm⁻¹, NH₂ at 3336 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 395.39 for related analogs) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., centrosymmetrical dimers via N–H···N bonds) .

Q. What are the recommended protocols for handling and storing the compound to ensure stability?

Methodological Answer:

- Storage : Keep in anhydrous conditions (desiccator) at –20°C to prevent hydrolysis of the carboxamide group .

- Solubility : Use polar aprotic solvents like DMSO or DMF for biological assays to avoid precipitation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound in medicinal chemistry?

Methodological Answer:

- Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) on the phenyl or thiazole rings to assess effects on bioactivity. For example, fluorination at the 4-position of the benzyl group enhances solubility and target affinity .

- Biological Screening : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., pyruvate:ferredoxin oxidoreductase [PFOR] inhibition) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .

Q. What methodologies are employed to resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ ranges: 2–50 µM) and normalize for variables like cell line, assay protocol, or solvent .

- Dose-Response Validation : Re-test conflicting compounds under standardized conditions (e.g., fixed pH, serum-free media) to isolate structural vs. experimental factors .

- Kinetic Studies : Measure on/off rates (e.g., surface plasmon resonance) to distinguish true potency from assay artifacts .

Q. How can computational chemistry and reaction path search methods enhance the synthesis and modification of this compound?

Methodological Answer:

- Reaction Path Optimization : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict energetically favorable pathways for cyclization or coupling .

- Machine Learning : Train models on existing reaction datasets (e.g., yield vs. solvent polarity) to recommend optimal conditions (e.g., 73% yield in ethanol at 179°C) .

Q. What advanced techniques are used to study the compound’s interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for interactions with targets like DNA topoisomerases .

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., 3.2 Å) to identify critical binding residues .

- Metabolic Profiling : Use LC-MS to track metabolite formation in hepatic microsomes, assessing metabolic stability .

Q. What strategies are recommended for scaling up the synthesis while maintaining high yield and purity?

Methodological Answer:

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., thiazole cyclization), achieving >90% yield at 100 g scale .

- In-line Purification : Integrate scavenger resins or liquid-liquid extraction to remove by-products (e.g., unreacted amines) during synthesis .

- Quality Control : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.